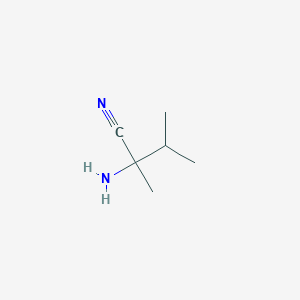

2-Amino-2,3-dimethylbutanenitrile

Overview

Description

2-Amino-2,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H12N2. It is a colorless liquid that is slightly soluble in water but can dissolve in organic solvents like ether and ethanol. This compound is primarily used as an intermediate in the synthesis of various herbicides and chiral ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2,3-dimethylbutanenitrile typically involves the reaction of sodium cyanide, water, and concentrated ammonia at room temperature. The mixture is stirred until the sodium cyanide is completely dissolved. Ammonium chloride and a phase transfer catalyst, such as benzyltriethylammonium chloride, are then added. Methyl isopropyl ketone is slowly added to the mixture while maintaining the temperature below 30°C. After stirring for 4-6 hours, the organic phase is separated, and the aqueous phase is extracted with dichloromethane. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and distilled under reduced pressure to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2,3-dimethylbutanenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amides or acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

Oxidation: 2-Amino-2,3-dimethylbutyramide or 2-Amino-2,3-dimethylbutanoic acid.

Reduction: 2-Amino-2,3-dimethylbutylamine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-2,3-dimethylbutanenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of imidazoline herbicides and chiral ligands.

Biology: The compound is utilized in the biosynthesis of 2-Amino-2,3-dimethylbutyramide by Rhodococcus qingshengii.

Medicine: Research is ongoing to explore its potential in drug development.

Industry: It serves as a key intermediate in the production of various agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-2,3-dimethylbutanenitrile involves its conversion to active intermediates that interact with specific molecular targets. For instance, in the synthesis of herbicides, the compound is converted to imidazoline derivatives that inhibit specific enzymes in plants, leading to their death. The exact molecular pathways and targets depend on the specific application and the derivatives formed .

Comparison with Similar Compounds

2-Amino-2,3-dimethylbutanenitrile is unique due to its specific structure and reactivity. Similar compounds include:

2-Amino-2,3-dimethylbutyramide: An intermediate in the synthesis of herbicides.

2-Amino-2,3-dimethylbutanoic acid: A product of oxidation reactions.

2-Amino-2,3-dimethylbutylamine: A product of reduction reactions.

These compounds share similar structural features but differ in their functional groups and reactivity, making this compound a versatile intermediate in various chemical processes .

Biological Activity

2-Amino-2,3-dimethylbutanenitrile (CAS No. 13893-53-3) is a nitrile compound with significant biological activity and applications in organic synthesis. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

- Molecular Formula : C₆H₁₃N₂

- Molecular Weight : 112.173 g/mol

- Density : 0.9 g/cm³

- Boiling Point : 173.5 °C

- Flash Point : 58.8 °C

These properties indicate that this compound is a liquid at room temperature and exhibits moderate volatility, which is relevant for its handling and application in laboratory settings.

Synthesis and Applications

This compound is primarily used as an intermediate in the synthesis of various compounds, including herbicides. Specifically, it is utilized by Rhodococcus cyanogenes for the biosynthesis of 2-amino-2,3-dimethylbutyramide, which is crucial in the production of imidazoline herbicides . Additionally, it serves as a precursor for chiral ligands in asymmetric synthesis processes .

Toxicological Profile

The compound exhibits notable toxicity profiles as follows:

| Exposure Route | LD50 (mg/kg) | Notes |

|---|---|---|

| Oral (Rat) | 83 | Toxic if ingested. |

| Dermal (Rabbit) | 23 | Highly toxic upon skin contact. |

| Inhalation (Rat) | 92 ppm (4 h) | Toxic if inhaled. |

It is classified as harmful by inhalation, skin contact, and ingestion . Moreover, it poses significant risks to aquatic life with long-lasting effects .

Case Studies

- Synthesis of Chiral Amines : A study demonstrated the use of this compound in a catalytic asymmetric Strecker-type reaction to produce chiral amines with high enantiomeric excess (ee) values . The reaction conditions were optimized to achieve yields exceeding 90% with ee values up to 95%.

- Environmental Impact Assessment : The environmental toxicity of this compound was assessed in various studies where it was found to be very toxic to aquatic organisms . This highlights the need for careful management and disposal practices when handling this compound.

Properties

IUPAC Name |

2-amino-2,3-dimethylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOHBROWLMCZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027759 | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13893-53-3 | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13893-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2,3-dimethylbutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanenitrile, 2-amino-2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-2,3-dimethylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-2,3-DIMETHYLBUTYRONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V56HJZ5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-amino-2,3-dimethylbutanenitrile in the synthesis of carboxylic acid functionalized PEG?

A1: this compound serves as a key building block in the synthesis of acylamino acids incorporated within the PEG structure []. The process involves reacting the chloride derivative of 4-poly(ethylene glycol)oxybenzoic acid with this compound. This reaction forms an acylaminonitrile intermediate, which is then cyclized and hydrolyzed to yield the desired 2-{4-[α-methoxypoly(ethylene glycol)]oxybenzoylamino}-2,3-dimethylbutyric acid [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.